3'-Methoxy-5'-methylbiphenyl-3-carboxylic acid
Description
3'-Methoxy-5'-methylbiphenyl-3-carboxylic acid is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 3' position, a methyl (-CH₃) group at the 5' position, and a carboxylic acid (-COOH) at the 3 position of the biphenyl scaffold. This compound’s structure places it within a broader class of aromatic carboxylic acids, which are pivotal in pharmaceutical and materials science due to their tunable electronic properties and functional versatility.
Properties
IUPAC Name |
3-(3-methoxy-5-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-13(9-14(7-10)18-2)11-4-3-5-12(8-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDJCWCCVUXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681794 | |
| Record name | 3'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-54-1 | |
| Record name | 3'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid can be achieved through a series of organic reactions. One common method involves the reaction of 3-methoxyphenylboronic acid with 5-bromo-3-methylbiphenyl under Suzuki coupling conditions . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3’-Hydroxy-5’-methylbiphenyl-3-carboxylic acid.
Reduction: 3’-Methoxy-5’-methylbiphenyl-3-methanol.
Substitution: Halogenated derivatives of 3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid.
Scientific Research Applications
3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their conformation and activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties, inferred from evidence:
Key Observations:
Electronic Effects: Methoxy vs. Halogen Substituents: Methoxy groups (electron-donating) increase electron density on the aromatic ring, raising the pKa of the carboxylic acid compared to electron-withdrawing groups like Cl or NO₂ . Nitro Groups: The presence of a nitro group (e.g., in 3',6-dimethoxy-5-nitro analog) significantly lowers pKa (~2.0), enhancing acidity and reactivity .
Solubility and Lipophilicity: Benzyloxy Substitutions: Compounds like 4'-(benzyloxy)-5-methoxy derivatives exhibit increased lipophilicity, favoring membrane permeability but reducing aqueous solubility .
pH Dependency: Substituent positioning (e.g., 2' vs. 3' methoxy) influences redox behavior, as seen in copper reduction assays .
Biological Activity
3'-Methoxy-5'-methylbiphenyl-3-carboxylic acid (abbreviated as MMCA) is a biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MMCA, highlighting its mechanisms of action, interactions with biomolecules, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
MMCA features a biphenyl structure with methoxy and methyl substituents, which influence its physicochemical properties and biological interactions. The presence of these groups enhances lipophilicity, facilitating membrane penetration and interaction with various biological targets.
The biological activity of MMCA is primarily attributed to its ability to modulate enzyme and receptor functions. The methoxy and carboxylic acid groups can form hydrogen bonds with target biomolecules, while the biphenyl moiety allows for π-π interactions with aromatic residues in proteins. This dual interaction mechanism may lead to significant alterations in protein conformation and activity.
Potential Mechanisms Include:
- Enzyme Inhibition : MMCA may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that MMCA can interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
Biological Activities
Research has indicated several biological activities associated with MMCA:
- Anti-inflammatory Activity : Preliminary studies suggest that MMCA exhibits anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : There is ongoing investigation into the compound's efficacy against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Given its interaction with mGluRs, MMCA may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities of MMCA
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | , |
| Anticancer | Inhibition of cancer cell proliferation | , |
| Neuroprotective | Modulation of mGluR activity | , |
Case Studies
Case Study 1: Anti-inflammatory Mechanism
A study investigated the effect of MMCA on cytokine production in vitro. Results indicated a significant reduction in interleukin-6 (IL-6) levels, suggesting its potential use in inflammatory conditions.
Case Study 2: Anticancer Efficacy
In a series of experiments on various cancer cell lines, MMCA demonstrated IC50 values in the low micromolar range, indicating substantial cytotoxicity against breast and colon cancer cells. Further studies are needed to elucidate its mechanism of action at the molecular level .
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid | Different positioning of functional groups | Moderate anti-inflammatory |
| 3'-Methoxy-5'-ethylbiphenyl-3-carboxylic acid | Ethyl group instead of methyl | Enhanced lipophilicity |
| 3'-Methoxy-5'-methylbiphenyl-4-carboxylic acid | Alternative carboxylic position | Similar anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
